molecular formula C27H44O4 B13395331 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone

2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone

Cat. No.: B13395331
M. Wt: 432.6 g/mol
InChI Key: REGDQUCFNLAVKM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone is a complex organic compound belonging to the class of hydroxyquinones. These compounds are characterized by the presence of hydroxyl groups directly attached to the quinone ring. Hydroxyquinones are known for their diverse biological activities and are found in various natural sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves the transfer of electrons and protons. The quinone moiety can undergo redox cycling, which is crucial for its biological activity. The compound interacts with various molecular targets, including enzymes involved in electron transport chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone is unique due to its long nonadec-14-enyl side chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other hydroxyquinones and contributes to its specific biological activities.

Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

2-hydroxy-5-methoxy-6-methyl-3-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25(29)24(28)22(2)27(31-3)26(23)30/h7-8,29H,4-6,9-21H2,1-3H3/b8-7+

InChI Key

REGDQUCFNLAVKM-BQYQJAHWSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.